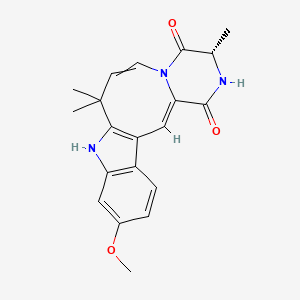

![molecular formula C41H44N2O20 B606948 [3-硝基-4-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基苯基]甲基 N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-乙酰基-3,5,12-三羟基-10-甲氧基-6,11-二氧代-2,4-二氢-1H-四苯并-1-基]氧基]-3-羟基-2-甲基氧杂环-4-基]氨基甲酸酯 CAS No. 290304-24-4](/img/structure/B606948.png)

[3-硝基-4-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基苯基]甲基 N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-乙酰基-3,5,12-三羟基-10-甲氧基-6,11-二氧代-2,4-二氢-1H-四苯并-1-基]氧基]-3-羟基-2-甲基氧杂环-4-基]氨基甲酸酯

描述

Daun02 is a Cell viability inhibitor and DNA synthisis inhibitor with IC50 values of 1.5 μM, 3.5 μM and 0.5 μM, respectively. Daun02 is also a anthracycline prodrug. Daun02 is a good substrate for beta-gal. Daun02 may be useful as a prodrug-activating enzyme in suicide gene therapy and has the potential to increase the selective toxicity of conventional antitumor agents.

科学研究应用

Manipulation of Neuronal Ensembles

Daun02 has been used to manipulate neuronal ensembles and pathways . This method is key to understanding the cellular and network mechanisms responsible for learned behaviors . By identifying and subsequently manipulating specific neurons previously activated in a behavioral episode, researchers can gain insights into how these neurons contribute to the behavior .

Disruption of Neuronal Activity

The Daun02-daunorubicin method disrupts neuronal activity . Despite its use across various experimental systems, the exact mechanism by which Daun02-daunorubicin disrupts neuronal activity is not clear . However, it’s known that this disruption can help researchers examine cellular and circuit mechanisms of behavior .

Anti-Cancer Treatment

Daun02 is based on the anthracycline family of compounds, which includes daunorubicin, doxorubicin, and adriamycin . These compounds have long been used in anti-cancer treatment, especially for tumors in the breast, bile ducts, esophagus, liver, and leukemia .

Neurological Side-Effects of Cancer Treatment

Daunorubicin, the active form of Daun02, can have devastating consequences for nervous system function, resulting in axonal and cerebral atrophy . The impact of these compounds on neuronal function is of clinical interest due to potential deleterious neurological side-effects of cancer treatment .

Targeting Specific Cells

The Daun02-daunorubicin method was developed to target anti-tumor anthracycline therapy to specific cells . This method utilizes the ability of β-galactosidase to catalyze the conversion of the inactive prodrug Daun02 to active daunorubicin, allowing targeting of just those cells that produce β-galactosidase .

Incubation of Drug Craving

Daun02 has been used in studies of incubation of drug craving . In these studies, Daun02 is injected into discrete brain areas, and β-galactosidase converts Daun02 into daunorubicin only in the activated neurons, which inactivates and induces apoptosis in these neurons .

Study of Neuronal Ensembles in Drug Addiction

Daun02 has been used in studies of the role of neuronal ensembles in drug addiction . In these studies, Daun02 is used to selectively inactivate neurons that are activated during drug-seeking behavior, providing insights into the role of these neurons in drug addiction .

Study of Cellular and Circuit Mechanisms of Behavior

The Daun02-daunorubicin method is used to disrupt neuronal activity, which allows researchers to examine cellular and circuit mechanisms of behavior . This method provides a powerful tool for understanding how specific neurons contribute to learned behaviors .

作用机制

Target of Action

Daun02 is a prodrug that targets cells expressing β-galactosidase . This enzyme is responsible for catalyzing the conversion of Daun02 into its active form, daunorubicin .

Mode of Action

The mode of action of Daun02 involves the conversion of the prodrug into daunorubicin by β-galactosidase . Daunorubicin then interacts with its targets, causing changes such as apoptotic cell death and blockade of voltage-dependent calcium channels .

Biochemical Pathways

Daun02 affects several biochemical pathways. As a derivative of the anthracycline family of compounds, it has a wide range of cellular effects, from inhibition of DNA synthesis to the generation of free radicals . .

Pharmacokinetics

The pharmacokinetics of Daun02 are influenced by its conversion into daunorubicin by β-galactosidase . .

Result of Action

The primary result of Daun02’s action is the induction of apoptotic cell death . This occurs after Daun02 is converted into daunorubicin, which then interacts with its targets to cause cell death . Additionally, daunorubicin can cause a blockade of voltage-dependent calcium channels .

Action Environment

The action of Daun02 can be influenced by various environmental factors. For instance, the presence of β-galactosidase is necessary for the conversion of Daun02 into its active form, daunorubicin . Furthermore, the water solubility of Daun02 may limit its effectiveness in certain environments .

属性

IUPAC Name |

[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXMGNMIWJAEW-LCTCPDETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

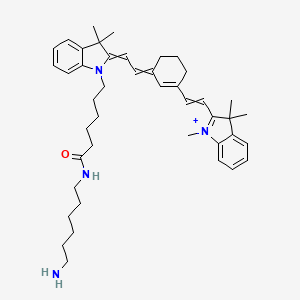

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)